4-Methyl-2-phenyl-1,3-oxazole
Overview
Description
4-Methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a phenyl group at the second position of the oxazole ring. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Methyl-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
Target of Action
The primary target of 4-Methyl-2-phenyl-1,3-oxazole is human carbonic anhydrase II (hCA II) . This enzyme plays a crucial role in many important physiological and pathological processes .
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with the enzyme, inhibiting its activity and leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of hCA II by this compound affects several biochemical pathways. The compound’s interaction with its target can lead to changes in the physiological processes that hCA II is involved in, such as fluid secretion in the eye, which is relevant in the context of glaucoma treatment .
Pharmacokinetics
The compound’s interaction with hca ii suggests that it has good bioavailability .
Safety and Hazards
4-Methyl-2-phenyl-1,3-oxazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities. In modern medicinal chemistry, the scaffold of oxazole has been intermittently satisfied as a functional lead molecule. Prominently, numerous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyl-1,3-oxazole typically involves the cyclodehydration of appropriate precursors. One common method is the reaction of 2-amino-1-phenylethanone with acetic anhydride, followed by cyclodehydration in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions usually involve heating the mixture to reflux .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Oxazole oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated oxazole derivatives.
Comparison with Similar Compounds
2-Phenyl-1,3-oxazole: Lacks the methyl group at the fourth position.
4-Methyl-1,3-oxazole: Lacks the phenyl group at the second position.
2-Methyl-1,3-oxazole: Lacks the phenyl group at the second position and the methyl group at the fourth position.
Uniqueness: 4-Methyl-2-phenyl-1,3-oxazole is unique due to the presence of both the methyl and phenyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-12-10(11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJISUVJMVGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344080 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-39-4 | |
Record name | 4-Methyl-2-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-phenyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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